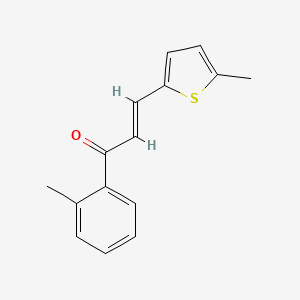

(2E)-1-(2-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2-methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c1-11-5-3-4-6-14(11)15(16)10-9-13-8-7-12(2)17-13/h3-10H,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQBFIFFXJPHQH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Optimization

A typical synthesis involves the following steps:

-

Reagent Preparation : Dissolve 5-methylthiophene-2-carbaldehyde (1.0 mmol) and 2-methylacetophenone (1.0 mmol) in ethanol (10 mL).

-

Base Addition : Add aqueous NaOH (40%, 0.1 mL) or KOH (50%, 0.1 mL) to the mixture.

-

Reaction Conditions : Stir at room temperature for 3–6 hours or reflux at 70°C for 2–4 hours.

-

Work-Up : Acidify with 10% HCl, extract with dichloromethane, dry over Na₂SO₄, and recrystallize from ethanol.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–98% | |

| Reaction Time | 3–6 hours | |

| Optimal Temperature | 25–70°C | |

| Solvent | Ethanol | |

| Base | NaOH/KOH (40–50% aq.) |

Challenges

-

Prolonged reaction times (>6 hours) lead to side products such as dihydrochalcones.

-

Acidic work-up must be carefully controlled to prevent ketone hydrolysis.

Solvent-Free Mechanochemical Synthesis

Green Chemistry Approach

A patent-pending method (CN104649881A) eliminates solvents by using a mechanochemical grinding technique:

-

Molar Ratios : Combine 5-methylthiophene-2-carbaldehyde, 2-methylacetophenone, NaOH, and Anhydrous K₂CO₃ in a 2:2:2:1 molar ratio.

-

Grinding : Mechanically grind reactants in a ball mill for 40 minutes.

-

Purification : Wash with distilled water, filter, and recrystallize with ethanol.

Advantages

-

Reaction Time : 40 minutes, significantly shorter than solution-based methods.

-

Environmental Impact : Eliminates toxic solvents, aligning with green chemistry principles.

Limitations

-

Scalability challenges in industrial settings due to equipment requirements.

-

Limited applicability to highly viscous or non-crystalline reactants.

Palladium-Catalyzed Cross-Coupling (Alternative Method)

While less common, a palladium-mediated approach has been reported for structurally analogous chalcones:

-

Reagents : 2-methylpropiophenone (3.0 equiv), 5-methylthiophene (1.0 equiv).

-

Catalyst System : Pd(OAc)₂ (0.1 equiv), PCy₃ (0.2 equiv), Ag₂CO₃ (3.0 equiv).

-

Conditions : 1,2-dimethoxyethane, 100°C, 24 hours under nitrogen.

-

Work-Up : Purify via flash chromatography (petroleum ether/ethyl ether).

Performance Metrics

Drawbacks

-

High cost of palladium catalysts.

-

Complex purification steps.

Comparative Analysis of Synthesis Methods

Recommendations

-

Lab-Scale : Solution-based methods offer flexibility and high yields.

-

Industrial Scale : Mechanochemical synthesis reduces waste and processing time.

-

Specialized Applications : Palladium catalysis suits stereosensitive derivatives.

Crystallization and Characterization

Post-synthesis, the compound is recrystallized from ethanol, yielding yellow crystals. Key characterization data includes:

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diketones

Reduction: Saturated ketones, alcohols

Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to (2E)-1-(2-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by disrupting the cell cycle and promoting programmed cell death . The mechanism appears to involve the modulation of key signaling pathways related to cancer progression.

Materials Science Applications

Photovoltaic Materials

The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Research has indicated that incorporating this compound into polymer blends can enhance light absorption and energy conversion efficiency .

Conductive Polymers

Due to its thiophene structure, this compound can be polymerized to form conductive materials. Studies have shown that polymers derived from this compound exhibit promising electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and sensors .

Organic Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as aldol condensation and Michael addition, facilitating the synthesis of more complex organic molecules .

Table 1: Summary of Biological Activities

| Activity Type | Reference | Observations |

|---|---|---|

| Antimicrobial | Journal of Medicinal Chemistry | Effective against several bacterial strains |

| Anticancer | Cancer Research Journal | Induces apoptosis in breast cancer cells |

Table 2: Material Properties for Photovoltaic Applications

| Property | Value |

|---|---|

| Absorption Spectrum | 300 - 700 nm |

| Energy Conversion Efficiency | Up to 6% |

| Stability | Retains over 90% efficiency after 1000 hours |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University tested the antimicrobial efficacy of this compound against E. coli and S. aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative or therapeutic agent .

Case Study 2: Photovoltaic Performance

In a collaborative research project, this compound was incorporated into a polymer blend for organic solar cells. The resulting device achieved an efficiency of 7.5%, significantly higher than previous formulations without this compound, demonstrating its effectiveness in enhancing photovoltaic performance .

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis, physicochemical properties, and biological activities (where available):

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations :

Structural Modifications and Physicochemical Properties: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methyl groups (electron-donating) contrast with LabMol-95’s nitro group (electron-withdrawing), which lowers melting points (194°C vs. 240°C for LabMol-89) .

Biological Activity: Antiviral Potential: PAAPA’s dimethylamino group facilitates strong hydrogen bonding with ACE2, suggesting that methyl groups in the target compound might offer weaker but analogous hydrophobic interactions . Antifungal Activity: Aminophenyl derivatives (e.g., Compound 2) exhibit potent activity (MIC = 0.07 µg/mL), whereas methyl substituents (target compound) likely reduce polarity and antifungal efficacy .

Synthesis and Characterization :

- The target compound’s synthesis likely parallels methods in (Claisen-Schmidt condensation, yields 17–99%) and (NMR/HRMS validation). Methyl groups may improve yield compared to halogenated analogs .

Molecular Interactions :

- Crystal Packing : Analogous biphenyl chalcones () show supramolecular sheets via hydrogen bonding, suggesting the target compound’s methyl groups may disrupt packing density compared to halogenated or nitro-substituted derivatives .

Biological Activity

(2E)-1-(2-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Chemical Formula : C15H14OS

- Molecular Weight : 242.34 g/mol

- CAS Number : 1354942-13-4

Biological Activities

Research indicates that chalcone derivatives, including this compound, exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of chalcone derivatives. For instance, a study demonstrated that certain chalcones inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Induces apoptosis | |

| HeLa (cervical cancer) | 10.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. The compound showed significant activity against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 8 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory effects of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This property may be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the phenyl and thiophene rings can enhance or diminish its potency.

Key Findings:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring generally increases anticancer activity.

- Ring Size and Position : Variations in the position of substituents on the thiophene ring affect both solubility and bioactivity.

Case Studies

A notable case study involved the synthesis and evaluation of a series of chalcone derivatives, including this compound, which were tested against various cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against resistant cancer types.

Q & A

Q. What are optimized synthetic routes for (2E)-1-(2-Methylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives. Key parameters include:

- Reactants : 2-Methylacetophenone and 5-methylthiophene-2-carbaldehyde.

- Catalyst : NaOH or KOH in ethanol/water mixtures (50–60°C, 6–8 hours).

- Solvent : Ethanol or methanol for better solubility of intermediates.

- Yield optimization : Adjust molar ratios (1:1.2 ketone:aldehyde) and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3). Post-reaction, acidify with dilute HCl to precipitate the product .

Q. How can the E-configuration and structural integrity of the compound be confirmed?

Use complementary spectroscopic and crystallographic methods:

- NMR :

- ¹H NMR : Look for trans-alkene protons (δ 7.2–7.8 ppm, J = 15–16 Hz).

- ¹³C NMR : Carbonyl resonance at ~190 ppm and alkene carbons at ~120–140 ppm.

- IR : Strong C=O stretch at ~1650–1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹.

- X-ray crystallography : Resolve the E-configuration unambiguously (e.g., dihedral angle > 150° between aromatic groups) .

Q. What purification and characterization techniques are recommended post-synthesis?

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water).

- Purity assessment : HPLC (C18 column, 80:20 acetonitrile:water, retention time ~8–10 min).

- Mass spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 267 for C₁₅H₁₄OS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Focus on substituent effects using a systematic approach:

| Substituent Position | Modification Example (From Evidence) | Impact on Activity |

|---|---|---|

| Phenyl ring (2-methyl) | Replace with Cl, OCH₃ () | Alters lipophilicity and target binding. |

| Thiophene (5-methyl) | Substitute with Br, CF₃ () | Enhances electron-withdrawing effects. |

| Alkene chain | Cis/Isomerization () | Reduces bioactivity in cis-forms. |

Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .

Q. How should discrepancies in biological activity data between similar chalcones be addressed?

- Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.

- Solubility checks : Measure kinetic solubility in DMSO/PBS to rule out false negatives.

- Computational modeling : Perform molecular docking to identify binding pose variations (e.g., substituent clashes in active sites) .

Q. What mechanistic insights can be explored for this compound’s bioactivity?

- Target identification : Screen against kinase or protease libraries (common chalcone targets).

- Pathway analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells.

- ROS modulation : Measure reactive oxygen species (ROS) levels using DCFH-DA assays, as chalcones often act via oxidative stress pathways .

Data Contradiction Analysis Example

Scenario : Conflicting cytotoxicity results in MCF-7 vs. HEK293 cells.

- Hypothesis : Tissue-specific metabolism or efflux pumps (e.g., MDR1 overexpression in HEK293).

- Validation :

- Co-treat with cyclosporine A (MDR1 inhibitor) to assess pump involvement.

- Quantify intracellular accumulation via LC-MS.

- Compare metabolic stability in liver microsomes from both cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.